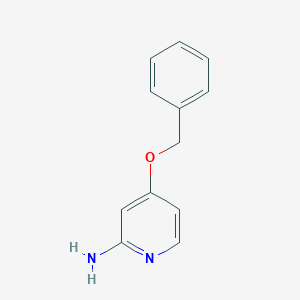

4-(Benzyloxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFCWIXBEWVPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334242 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85333-26-2 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy Pyridin 2 Amine

Established Synthetic Pathways

Established synthetic routes for 4-(benzyloxy)pyridin-2-amine primarily involve multi-step processes that utilize readily available pyridine (B92270) precursors. These methods include biological transformations, cross-coupling reactions, and classical reduction and substitution reactions.

While direct microbial synthesis of this compound has not been extensively reported, the principle of microbial oxyfunctionalization of pyridine derivatives offers a potential biocatalytic route. For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate various pyridin-2-amines at the 5-position. This enzymatic machinery could potentially be engineered or adapted to introduce a hydroxyl group at the 4-position of a suitable 2-aminopyridine (B139424) precursor, which could then be subjected to benzylation.

The general applicability of this method is highlighted by the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives by Burkholderia sp. MAK1. This demonstrates the broad substrate tolerance of the enzymes involved, suggesting that a 2-aminopyridine substrate could be a viable starting material for a biocatalytic-chemical synthesis approach.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of 4-substituted pyridine derivatives. A plausible strategy for the synthesis of this compound via this method would involve the coupling of a 4-halopyridin-2-amine with a benzyloxy-containing boronic acid or ester. The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and heteroaryl halides with various organoboron reagents, making it a flexible approach for introducing the benzyloxy group at the 4-position of the pyridine ring.

Key to this approach is the chemoselective coupling at the 4-position. The reactivity of halogens in Suzuki-Miyaura coupling reactions on the pyridine ring can be influenced by their position and the electronic nature of other substituents. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to achieve the desired regioselectivity and high yields.

Table 1: Potential Reactants for Suzuki-Miyaura Coupling

| Pyridine Substrate | Boronic Acid/Ester |

| 4-Bromo-pyridin-2-amine | Benzyloxyboronic acid |

| 4-Iodo-pyridin-2-amine | Benzyloxyboronic acid pinacol ester |

| 4-Chloro-pyridin-2-amine | (4-(Benzyloxy)phenyl)boronic acid (followed by a subsequent reaction to cleave the phenyl group if necessary) |

A common and practical approach to the synthesis of this compound involves a sequence of chemical reduction and nucleophilic substitution reactions. A typical starting material for this pathway is 2-amino-4-chloropyridine. This precursor can be synthesized through various methods, including the Hofmann rearrangement of 4-chloropicolinamide.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position of 2-amino-4-chloropyridine is displaced by a benzyloxy group. This is typically achieved by reacting 2-amino-4-chloropyridine with benzyl (B1604629) alcohol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to generate the benzyl alkoxide nucleophile.

Reaction Scheme:

Table 2: Reaction Conditions for Nucleophilic Substitution

| Starting Material | Reagent | Base | Solvent | Temperature |

| 2-Amino-4-chloropyridine | Benzyl alcohol | Sodium hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to 80 °C |

| 2-Amino-4-chloropyridine | Benzyl alcohol | Potassium carbonate (K2CO3) | Acetonitrile | Reflux |

Advanced Synthetic Approaches

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic methodologies such as microwave-assisted and ultrasound-assisted synthesis have been explored for the preparation of related benzyloxy-containing compounds.

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. The synthesis of pyrazoline derivatives containing a substituted benzyloxy phenyl ring has been successfully achieved using microwave-assisted synthesis. This approach significantly reduces reaction times and can lead to higher yields compared to conventional heating methods.

While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the principles can be applied to the nucleophilic substitution reaction described in section 2.1.3. By subjecting a mixture of 2-amino-4-chloropyridine, benzyl alcohol, and a base to microwave irradiation, it is anticipated that the reaction time could be drastically reduced from hours to minutes, leading to a more efficient synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Method | Reaction Time | Yield |

| Conventional Heating | 6-12 hours | Moderate to Good |

| Microwave-Assisted | 5-15 minutes | Potentially higher |

Ultrasound-assisted synthesis is another green chemistry approach that utilizes acoustic cavitation to enhance chemical reactivity. A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrated the successful application of ultrasound in the synthesis of a molecule containing a 4-(benzyloxy)benzoyl moiety. The initial step involved the reaction of methyl 4-hydroxybenzoate with benzyl chloride under ultrasonic irradiation to form methyl 4-(benzyloxy)benzoate.

This methodology can be conceptually applied to the synthesis of this compound. An ultrasound-assisted nucleophilic substitution reaction between 2-amino-4-chloropyridine and benzyl alcohol could potentially offer advantages such as shorter reaction times, milder reaction conditions, and improved yields compared to silent (non-sonicated) reactions.

Table 4: Potential Advantages of Ultrasound-Assisted Synthesis

| Feature | Description |

| Reaction Rate | Increased due to enhanced mass transfer and localized high temperatures and pressures. |

| Reaction Conditions | Often allows for lower temperatures and pressures compared to conventional methods. |

| Yield | Can lead to improved product yields by minimizing side reactions. |

| Energy Efficiency | Can be more energy-efficient than conventional heating methods. |

Synthesis of Related Benzyloxypyridine Isomers and Derivatives

The structural diversity of benzyloxypyridine isomers and their derivatives necessitates a range of synthetic strategies. These methods often involve the introduction of the benzyloxy group onto a pyridine ring, followed by functional group manipulations to achieve the desired product.

Synthesis of 3-(Benzyloxy)pyridin-2-amine

The synthesis of 3-(Benzyloxy)pyridin-2-amine is a multi-step process that typically begins with the nitration of 3-hydroxypyridine. This initial step yields 3-hydroxy-2-nitropyridine, a key intermediate.

The subsequent step involves an O-benzylation reaction. In this process, the hydroxyl group of 3-hydroxy-2-nitropyridine is converted to a benzyloxy group by reacting it with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. This reaction forms 3-(benzyloxy)-2-nitropyridine.

The final step is the reduction of the nitro group at the 2-position to an amino group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The successful reduction of the nitro group yields the target compound, 3-(Benzyloxy)pyridin-2-amine.

Table 1: Plausible Two-Step Synthesis of 3-(Benzyloxy)pyridin-2-amine

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-hydroxy-2-nitropyridine | Benzyl bromide, Base | 3-(benzyloxy)-2-nitropyridine |

| 2 | 3-(benzyloxy)-2-nitropyridine | H₂, Pd/C | 3-(Benzyloxy)pyridin-2-amine |

Synthesis of 2-(Benzyloxy)pyridine

A common and effective method for the synthesis of 2-(Benzyloxy)pyridine involves the reaction of 2-chloropyridine with benzyl alcohol. acs.org This nucleophilic substitution reaction is typically facilitated by a strong base, such as potassium tert-butoxide, in a suitable solvent like 1,4-dioxane. acs.org The reaction mixture is heated to drive the reaction to completion, resulting in the formation of 2-(benzyloxy)pyridine in good to excellent yields. acs.org

Table 2: Synthesis of 2-(Benzyloxy)pyridine from 2-Chloropyridine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 2-Chloropyridine | Benzyl Alcohol | Potassium tert-butoxide | 1,4-Dioxane | 98 °C | 2-(Benzyloxy)pyridine |

Preparation of Benzyloxy-Functionalized Pyridinones

Benzyloxy-functionalized pyridinones can be prepared through several synthetic routes, including the N-alkylation of benzyloxypyridinones and the rearrangement of benzyloxypyridines.

One method involves the N-alkylation of 3-benzyloxy-2-pyridinone. nih.gov This reaction is carried out by treating the 3-benzyloxy-2-pyridinone with a functionalized alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.gov This approach allows for the introduction of various functional groups onto the nitrogen atom of the pyridinone ring. nih.gov

Another approach is the lithium iodide-promoted O- to N-alkyl migration of 2-benzyloxypyridines. acs.org In this rearrangement reaction, the benzyl group migrates from the oxygen atom to the nitrogen atom of the pyridine ring, converting the 2-benzyloxypyridine into the corresponding N-benzyl-2-pyridone. acs.org This method is particularly useful for synthesizing N-benzyl pyridones and their derivatives. acs.org

Table 3: Synthesis of Benzyloxy-Functionalized Pyridinones

| Method | Starting Material | Reagents | Product |

| N-Alkylation | 3-benzyloxy-2-pyridinone | Alkyl halide, NaH, DMF | N-alkyl-3-benzyloxy-2-pyridinone |

| O- to N-Alkyl Migration | 2-benzyloxypyridine | LiI | N-benzyl-2-pyridone |

Synthesis of 5-(Benzyloxy)pyridin-2-amine

The synthesis of 5-(Benzyloxy)pyridin-2-amine can be approached through a sequence of reactions starting from a suitably substituted pyridine precursor. One plausible synthetic route involves the reduction of a nitro derivative, which is a common strategy for introducing an amino group onto an aromatic ring. smolecule.com

This synthesis would likely begin with 5-hydroxy-2-nitropyridine. The hydroxyl group can be converted to a benzyloxy group via a Williamson ether synthesis, reacting it with a benzyl halide in the presence of a base. This would yield 5-(benzyloxy)-2-nitropyridine.

The final step would be the selective reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with catalytic hydrogenation being a common and effective method. This reduction would yield the final product, 5-(Benzyloxy)pyridin-2-amine.

Table 4: Plausible Synthetic Route for 5-(Benzyloxy)pyridin-2-amine

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 5-hydroxy-2-nitropyridine | Benzyl halide, Base | 5-(benzyloxy)-2-nitropyridine |

| 2 | 5-(benzyloxy)-2-nitropyridine | Reducing agent (e.g., H₂, Pd/C) | 5-(Benzyloxy)pyridin-2-amine |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Benzyloxy)pyridin-2-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzylic methylene group, the phenyl ring, and the amine group. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding.

Aromatic Protons (Phenyl Ring): The five protons of the phenyl group would likely appear as a multiplet in the aromatic region, typically between δ 7.3 and 7.5 ppm.

Benzylic Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons is anticipated around δ 5.0 ppm, shifted downfield by the adjacent oxygen atom.

Pyridine Ring Protons: The three protons on the pyridine ring would show characteristic shifts and coupling patterns. The proton at the C6 position is expected to be a doublet at the most downfield position of the three due to the adjacent nitrogen. The protons at C3 and C5 would also appear as distinct signals, with their positions influenced by the amino and benzyloxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable | Broad Singlet |

| Phenyl H | ~ 7.3 - 7.5 | Multiplet |

| Pyridine H6 | Downfield | Doublet |

| Pyridine H3, H5 | Aromatic Region | Doublet / Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected.

Pyridine Carbons: The carbon atoms of the pyridine ring would resonate at characteristic chemical shifts. The carbon bearing the amino group (C2) and the carbon bearing the benzyloxy group (C4) would be significantly shifted downfield.

Phenyl Carbons: The carbons of the phenyl ring would show signals in the aromatic region (~127-136 ppm). The carbon attached to the benzylic ether group (ipso-carbon) would have a distinct chemical shift.

Benzylic Carbon: The methylene carbon (-CH₂) would appear around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2, C4, C6 | ~ 140 - 165 |

| Phenyl C (ipso) | ~ 136 |

| Phenyl C | ~ 127 - 129 |

| Pyridine C3, C5 | ~ 90 - 110 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key expected absorptions include:

N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.govnih.gov

C-N Stretching: An absorption band for the aromatic C-N stretch is anticipated in the 1250-1335 cm⁻¹ region. nih.gov

C-O Stretching: A strong band corresponding to the aryl ether C-O stretching vibration is expected around 1200-1250 cm⁻¹.

Aromatic C-H Stretching: Signals for the aromatic C-H stretching of both the pyridine and phenyl rings would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Bending | 1580 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aryl Ether (C-O) | Stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₂H₁₂N₂O, giving it a molecular weight of approximately 200.24 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 200. Key fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the benzyl (B1604629) C-O bond is a common fragmentation pathway for benzyl ethers, leading to the formation of a stable tropylium ion at m/z = 91.

Alpha-Cleavage: Cleavage of the bond alpha to the amine group is a characteristic fragmentation for amines.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 200 | Molecular Ion [C₁₂H₁₂N₂O]⁺ |

X-ray Crystallography in Determining Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, a study on its isomer, 3-(Benzyloxy)pyridin-2-amine, reveals key structural features that might be analogous. In the crystal structure of the 3-benzyloxy isomer, centrosymmetrically related molecules are linked by N-H···N hydrogen bonds to form dimers. A similar hydrogen bonding pattern could be anticipated for this compound, influencing its solid-state packing. A full crystallographic analysis would determine parameters such as the crystal system, space group, unit cell dimensions, and bond lengths and angles.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₁₂H₁₂N₂O), the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 71.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.00 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.99 |

| Total | | | | 200.24 | 100.00 |

Experimental determination of these percentages through combustion analysis would serve to confirm the empirical and molecular formula of a synthesized sample.

Chemical Reactivity and Transformation of 4 Benzyloxy Pyridin 2 Amine

Reactivity of the Amino Group towards Electrophiles

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site of reactivity, acting as a potent nucleophile. This allows it to readily engage in reactions with a wide range of electrophilic partners. While specific studies detailing these reactions for 4-(Benzyloxy)pyridin-2-amine are not extensively documented, its reactivity can be inferred from the well-established chemistry of aminopyridines and other primary amines.

Common transformations involving the amino group include:

Acylation: The amino group can be acylated by reacting with acyl halides, anhydrides, or carboxylic acids (often activated with coupling agents). This reaction forms a stable amide bond and is a common strategy for introducing a variety of substituents.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary or tertiary amines. wikipedia.org However, these reactions can be prone to over-alkylation, potentially yielding quaternary ammonium (B1175870) salts. wikipedia.org The reaction conditions, such as the choice of base and solvent, can be optimized to favor mono-alkylation. google.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important for introducing sulfonyl groups, which are prevalent in many biologically active molecules.

The nucleophilicity of the amino group is influenced by the electronic properties of the substituted pyridine ring. The benzyloxy group at the C4 position acts as an electron-donating group through resonance, which can enhance the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminopyridine (B139424).

| Reaction Type | Electrophile Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-(4-(benzyloxy)pyridin-2-yl)acetamide | Base (e.g., pyridine, triethylamine), inert solvent |

| Alkylation | Benzyl (B1604629) bromide | N-benzyl-4-(benzyloxy)pyridin-2-amine | Base (e.g., K₂CO₃, NaH), polar aprotic solvent |

| Sulfonylation | Tosyl chloride | N-(4-(benzyloxy)pyridin-2-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), inert solvent |

Oxidation Reactions Yielding Pyridin-N-oxides

The nitrogen atoms within this compound present two potential sites for oxidation: the pyridine ring nitrogen and the exocyclic amino group. The outcome of an oxidation reaction is highly dependent on the choice of oxidant and the reaction conditions.

Oxidation of the pyridine ring nitrogen leads to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. wikipedia.orgorganic-chemistry.org The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties and reactivity compared to the parent pyridine. The N-O bond introduces a dipole and can activate the pyridine ring for both nucleophilic and electrophilic substitution at different positions. arkat-usa.orgscripps.edu The related compound, 4-(Benzyloxy)pyridine N-oxide, is a known compound that can be synthesized and utilized in further reactions. sigmaaldrich.comuni.lunih.gov

Conversely, the primary amino group can also be a target for oxidation. Strong oxidizing agents like m-CPBA can convert primary aromatic amines into the corresponding nitroso or nitro compounds. mdma.chresearchgate.net The reaction often proceeds through a nitroso intermediate. Careful control of the stoichiometry and temperature is necessary to achieve selectivity between N-oxidation of the ring and the amino group.

Reduction Reactions to Amine Derivatives

The most significant reduction reaction involving this compound is the cleavage of the benzyl ether bond, a process known as debenzylation. The benzyloxy group is a common protecting group for phenols, and its removal regenerates the hydroxyl functionality. nih.gov

This transformation is most frequently accomplished via catalytic hydrogenation. google.com In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction selectively cleaves the C-O bond of the benzyl ether, releasing toluene (B28343) as a byproduct and yielding 4-hydroxy-pyridin-2-amine.

This deprotection is a crucial step in synthetic pathways where the phenolic hydroxyl group needs to be masked during earlier reaction steps. It is generally a high-yield and clean reaction, though care must be taken if other reducible functional groups (such as nitro groups or alkenes) are present in the molecule. researchgate.net

| Reaction | Reagents | Product | Key Transformation |

| Debenzylation | H₂, Pd/C | 4-Hydroxypyridin-2-amine | Cleavage of the benzyl ether to a phenol (B47542) |

Participation in Carbon-Carbon Bond Forming Reactions

While the pyridine ring is generally electron-deficient, it can be functionalized through modern cross-coupling reactions to form new carbon-carbon bonds. For this compound to participate in such reactions, it typically must first be converted into a derivative bearing a suitable leaving group, most commonly a halogen (Cl, Br, I).

Once halogenated at a specific position on the pyridine ring (e.g., C3, C5, or C6), the resulting halo-aminopyridine can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) can introduce new aryl or vinyl substituents onto the pyridine core. This is a robust and widely used method for constructing biaryl structures. rsc.orgnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne provides a direct route to alkynyl-substituted pyridines. These reactions are valuable for creating rigid, linear extensions to the molecular scaffold. organic-chemistry.org

Heck Coupling: Reaction with an alkene can also be employed to introduce vinyl groups, although this is sometimes less common for pyridine substrates compared to Suzuki or Sonogashira reactions.

The feasibility and regioselectivity of the initial halogenation step are critical for directing the subsequent cross-coupling reaction to the desired position.

Derivatization Strategies for Expanding Molecular Diversity

This compound is a valuable scaffold for generating libraries of diverse molecules, particularly in the context of medicinal chemistry and drug discovery. Its multiple points of reactivity allow for systematic modification to explore structure-activity relationships.

Strategies for expanding molecular diversity from this core structure include:

N-Functionalization: As detailed in section 4.1, the 2-amino group serves as a handle for introducing a wide array of substituents through acylation, sulfonylation, alkylation, and reductive amination, creating diverse amide, sulfonamide, and secondary/tertiary amine libraries.

Ring Functionalization: Following halogenation, the pyridine ring can be elaborated using the carbon-carbon bond-forming reactions described in section 4.4. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at specific vectors around the core.

Modification of the Ether Linkage: The benzyloxy group itself can be varied. While the parent compound contains a simple benzyl group, analogs can be synthesized starting from 4-chloropyridin-2-amine and various substituted benzyl alcohols. Alternatively, debenzylation (section 4.3) to the phenol provides a new reactive site for introducing different alkyl or aryl ethers via Williamson ether synthesis.

By combining these strategies in a combinatorial fashion, large libraries of structurally related compounds can be rapidly synthesized, enabling the exploration of chemical space around the 4-oxypyridin-2-amine core. nih.gov

Computational Chemistry and in Silico Studies of 4 Benzyloxy Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like 3BPA might interact with protein targets of therapeutic interest.

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme involved in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. mdpi.comthesciencein.org As such, inhibitors of LTA4 hydrolase are of significant interest as potential anti-inflammatory agents. mdpi.com

Computational simulations have been performed to study the interaction of 3-(Benzyloxy)pyridin-2-amine with LTA4 hydrolase. drugbank.comchemrxiv.org Monte Carlo (MC) simulations were used to analyze the ligand's conformation within the protein's binding site. chemrxiv.org These studies are crucial for refining our understanding of the binding mode and improving the accuracy of binding free energy predictions. In one study, the crystal structure conformation of 3BPA within the LTA4 hydrolase binding site was found to be inconsistent with quantum mechanics (QM) dynamics, suggesting a potential artifact in the crystal structure refinement. The simulations, therefore, started from an adjusted conformation that was more consistent with QM calculations. chemrxiv.org

Table 1: Molecular Docking Simulation Details for 3-(Benzyloxy)pyridin-2-amine with LTA4 Hydrolase

| Parameter | Details | Source |

|---|---|---|

| Protein Target | Leukotriene A4 Hydrolase (LTA4H) | drugbank.comchemrxiv.org |

| Ligand | 3-(Benzyloxy)pyridin-2-amine (3BPA) | drugbank.comchemrxiv.org |

| Simulation Method | Monte Carlo (MC) Simulations | chemrxiv.org |

| PDB Entry Used | 3FTY | chemrxiv.org |

| Key Finding | The crystal structure conformation appeared energetically unfavorable; simulations were initiated from a QM-consistent pose. | chemrxiv.org |

Mitogen-activated protein kinase 14, also known as p38 MAP kinase, is a key protein in cellular signaling pathways that respond to stress stimuli and is involved in the regulation of inflammatory cytokine biosynthesis. drugbank.comnih.gov It is a significant target for the development of drugs to treat inflammatory diseases and cancer. nih.govnih.gov

The binding of 3-(Benzyloxy)pyridin-2-amine to p38 MAP kinase has been a subject of computational analysis. drugbank.comchemrxiv.org Monte Carlo simulations were used to explore the ligand's behavior when bound to the kinase. chemrxiv.org These simulations, when comparing a standard molecular mechanics (MM) force field with a more accurate machine learning-based potential, revealed differences in the predicted stability of binding modes. The simulations helped to validate and refine the understanding of the ligand's orientation within the MAPK14 active site, as defined by the crystal structure (PDB: 1W7H). drugbank.comchemrxiv.org

Table 2: Molecular Docking Simulation Details for 3-(Benzyloxy)pyridin-2-amine with MAPK14

| Parameter | Details | Source |

|---|---|---|

| Protein Target | Mitogen-Activated Protein Kinase 14 (MAPK14 / p38) | drugbank.comchemrxiv.orgdrugbank.com |

| Ligand | 3-(Benzyloxy)pyridin-2-amine (3BPA) | drugbank.comchemrxiv.org |

| Simulation Method | Monte Carlo (MC) Simulations | chemrxiv.org |

| PDB Entry Used | 1W7H | drugbank.comchemrxiv.org |

| Key Finding | Simulations helped refine the understanding of the ligand's binding pose and energetics within the active site. | chemrxiv.org |

Quantum Mechanical (QM) Calculations of Potential Energy Surfaces

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is fundamental to understanding its conformational preferences, flexibility, and reactivity. chemrxiv.org While molecular mechanics force fields are fast, their accuracy is limited by fixed functional forms. Quantum mechanical calculations provide a much more accurate description of the PES but are computationally very expensive. chemrxiv.org

For 3-(Benzyloxy)pyridin-2-amine, QM calculations have been used to generate a reference PES. drugbank.comchemrxiv.org This high-accuracy energy landscape serves as the benchmark data for developing more computationally efficient models, such as those based on machine learning. Data for the PES were generated by running QM-based molecular dynamics simulations at various temperatures (300 K, 600 K, and 1200 K) to ensure thorough sampling of the molecule's conformational space. github.io

Machine Learning Approaches for Intramolecular Potentials

A significant challenge in computational drug design is accurately modeling the intramolecular (internal) energy of a flexible ligand. drugbank.comchemrxiv.org Machine learning (ML) offers a way to bridge the gap between the accuracy of QM methods and the speed of MM force fields. drugbank.comchemrxiv.org

An analytical potential for 3-(Benzyloxy)pyridin-2-amine was constructed using the Gaussian Approximation Potential (GAP) framework, a kernel regression machine learning technique. drugbank.comchemrxiv.org This GAP model was trained on QM energy and gradient data to reproduce the molecule's QM potential energy surface with high fidelity. drugbank.comchemrxiv.org An iterative training protocol was developed to overcome challenges related to the high dimensionality of the molecule's configurational space. drugbank.comchemrxiv.org The resulting ML-based potential was shown to be transferable to the condensed phase and provided corrections to protein-ligand binding free energies of up to 2 kcal/mol compared to standard force fields. drugbank.comchemrxiv.org

Table 3: Machine Learning Model Performance for 3-(Benzyloxy)pyridin-2-amine Potential

| Model Version | Training Data | Test Set RMS Error (Energy) | Test Set RMS Error (Forces) | Source |

|---|

This approach demonstrates that ML potentials can provide a faithful representation of the QM PES, enabling more accurate and extensive sampling in simulations of ligand-protein binding and solution dynamics. drugbank.comchemrxiv.org

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. While comprehensive experimental data for 4-(Benzyloxy)pyridin-2-amine is not widely published, its ADMET characteristics can be estimated using various validated computational models. These models analyze the molecule's structure to forecast its behavior in the human body. nih.gov

The predicted ADMET properties for this compound are summarized in the table below. Such predictions are typically generated using online servers and software that rely on large datasets of known compounds. nih.gov

Predicted ADMET Profile for this compound

| ADMET Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good potential to cross the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system, which can prevent CNS-related side effects. researchgate.net |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may bind to proteins in the blood, affecting its free concentration and efficacy. researchgate.net |

| Metabolism | ||

| CYP2D6 Inhibition | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions with other medications metabolized by the CYP2D6 enzyme. researchgate.net |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. nih.gov |

| Hepatotoxicity (Liver Toxicity) | Low Risk | Predicted to have a low potential for causing liver damage. researchgate.net |

Detailed Research Findings:

Absorption: The lipophilicity suggested by the benzyloxy group, combined with the polar aminopyridine moiety, creates a balanced physicochemical profile. Computational models predict high intestinal absorption, a key factor for oral drug viability.

Distribution: The compound is predicted to have low permeability across the blood-brain barrier, which is often a desirable trait for peripherally acting drugs to minimize central nervous system side effects. researchgate.net However, a high degree of plasma protein binding is anticipated, which could influence the compound's distribution and the concentration of its free, active form. researchgate.net

Metabolism: An important consideration is the potential for a compound to interact with cytochrome P450 (CYP) enzymes. In silico models suggest that this compound is unlikely to inhibit key enzymes like CYP2D6, indicating a lower risk of metabolic drug-drug interactions. researchgate.net

Toxicity: Early toxicity assessment is critical. Computational predictions indicate that this compound is likely non-mutagenic (negative in the Ames test) and poses a low risk of hepatotoxicity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity, respectively. biointerfaceresearch.com

Research Findings:

A prospective QSAR study on this compound would involve:

Synthesis of Analogues: A series of derivatives would be created by making systematic chemical modifications to the parent structure.

Biological Testing: The synthesized compounds would be tested for a specific biological activity (e.g., enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors (representing physicochemical properties like size, shape, and electronic characteristics) would be calculated.

Model Generation: A mathematical model would be developed to correlate the descriptors with the observed biological activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding drug design efforts. biointerfaceresearch.com

Similarly, a QSTR study would correlate structural descriptors with a toxicity endpoint, such as the median lethal dose (LD50). scispace.com Such a model could help in designing safer analogues by identifying the structural features that contribute to toxicity. The development of predictive QSTR models is crucial for filtering out potentially toxic compounds early in the discovery pipeline. scispace.com

Applications of 4 Benzyloxy Pyridin 2 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Structures

While specific examples detailing the use of 4-(Benzyloxy)pyridin-2-amine in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are integral to advanced synthetic intermediates. The aminopyridine core is a well-established pharmacophore, and its derivatives are frequently employed in the construction of intricate molecular frameworks. The benzyloxy group offers a stable protecting group for the 4-hydroxy functionality, which can be crucial during multi-step syntheses of complex molecules. This allows for chemical modifications at other positions of the pyridine (B92270) ring or on the amino group without unintended reactions at the 4-position. Subsequently, the benzyl (B1604629) group can be selectively removed to unmask the hydroxyl group for further elaboration, a common strategy in the synthesis of complex organic structures.

Precursor in Medicinal Chemistry and Drug Discovery

The utility of this compound as a precursor is most prominent in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents across various disease areas. Its inherent structural features are often exploited to design molecules that can interact with specific biological targets.

Development of Anti-inflammatory Agents

The pyridine nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. While direct synthesis of anti-inflammatory agents from this compound is not extensively reported, related structures are actively investigated. For instance, novel imidazo[2,1-b] nih.govtaskcm.comthiazine derivatives modified with a 4-pyridinyloxy moiety have been synthesized and evaluated as potential anti-inflammatory agents. biointerfaceresearch.com The synthesis of these compounds involves the nucleophilic substitution of a fluorine atom on a pyridine ring, a strategy that could be adapted for derivatives of this compound. Furthermore, pyridazinone derivatives have been explored as multi-target anti-inflammatory agents, targeting enzymes like carbonic anhydrase and COX-2. nih.gov

A study on pyridazinone-based molecules as potential multi-target anti-inflammatory candidates involved the synthesis of benzyloxy pyridazines. The research highlights the importance of the benzyloxy moiety in achieving desired pharmacological profiles.

| Compound Series | Target Enzymes | Key Findings |

| Benzyloxy Pyridazines | Carbonic Anhydrase (CA), COX-2, 5-LOX | Substitution on the pendant phenyl of the benzyloxy motif influenced inhibitory activity against CA isoforms. nih.gov |

| Pyridazine Sulphonates | Carbonic Anhydrase (CA), COX-2, 5-LOX | Alkyl sulphonates showed better inhibitory activity against CA I compared to aryl sulphonates. nih.gov |

Synthesis of Anticancer Compounds

The 2-aminopyridine (B139424) scaffold is a key component in a number of kinase inhibitors used in cancer therapy. The design and synthesis of novel anticancer agents often utilize this structural motif. For example, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancer treatment. nih.gov The synthesis of such compounds often involves multi-step sequences where a substituted aminopyridine is a crucial starting material.

Similarly, imidazo[4,5-b]pyridine-based compounds have been synthesized and shown to possess potent anticancer activity through the inhibition of cyclin-dependent kinase 9 (CDK9). nih.gov The synthetic strategies for these molecules could potentially be adapted to use this compound as a precursor to introduce a benzyloxy group at a specific position, allowing for further chemical modifications.

Research into novel benzoylhydrazide derivatives has also shown promise in developing compounds with inhibitory activity against colon cancer cells. magtechjournal.com These synthetic efforts highlight the versatility of the aminopyridine scaffold in generating diverse molecular structures with potential anticancer applications.

| Compound Class | Target/Activity | Key Findings |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M inhibitors | Compound 8a showed potent inhibitory activity against both wild-type and mutant EGFR. nih.gov |

| Imidazo[4,5-b]pyridine derivatives | CDK9 inhibitors, Anticancer activity | Several compounds showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov |

| Benzoylhydrazide derivatives | Anti-colon cancer activity | Compound 7m exhibited high activity against HT-29 and RKO colon cancer cell lines. magtechjournal.com |

Exploration in Antiviral Therapies

Pyridine and its fused heterocyclic derivatives are a significant class of compounds investigated for their antiviral activities. While direct use of this compound in antiviral synthesis is not prominently featured in the reviewed literature, the broader class of pyridine-containing molecules shows significant potential. For instance, epoxybenzooxocino[4,3-b]pyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. mdpi.comnih.gov

Furthermore, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been designed and synthesized as novel anti-influenza virus agents. nih.gov The synthesis of these compounds involves the reaction of 4-chloroquinoline (B167314) derivatives with aminobenzoic acid, demonstrating a synthetic pathway where a substituted amino heterocycle is a key reactant. This highlights the potential for this compound to be used in similar synthetic strategies to create novel antiviral candidates.

| Compound Class | Viral Target | Key Findings |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | SARS-CoV-2 | One derivative with a 3,4-dihydroquinoxalin-2-one side group showed antiviral activity. mdpi.comnih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza A/WSN/33 (H1N1) | Compound G07 demonstrated significant anti-influenza activity in vitro. nih.gov |

Antimicrobial and Antitubercular Agent Synthesis

The development of new antimicrobial and antitubercular agents is a critical area of research, and this compound serves as a valuable precursor in this context. A notable example is the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.govnih.gov In this synthesis, 4-(benzyloxy)benzylamine is a key intermediate which is then reacted with 4-chloroquinolines. While not directly using this compound, this research underscores the importance of the benzyloxy-substituted amine moiety in the design of potent antitubercular agents. Two compounds from this series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.govnih.gov

The broader class of pyridine derivatives has been extensively studied for antimicrobial properties. Various synthetic strategies are employed to produce pyridine-containing compounds with activity against a range of bacterial and fungal pathogens. nih.gov These syntheses often involve the functionalization of the pyridine ring and the introduction of different pharmacophores, highlighting the potential for incorporating the this compound scaffold into novel antimicrobial agents.

| Synthesized Compounds | Target Organism | Notable Results |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis H37Rv | Two compounds showed MICs similar to isoniazid. nih.govnih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | Several compounds exhibited significant activity with IC50 values in the low micromolar range. rsc.org |

Central Nervous System (CNS) Active Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, with the nitrogen atom playing a key role in the pharmacological profile of many drugs. nih.gov Pyridine-based compounds are known to enhance biological potency, penetrability, and metabolic stability. researchgate.net As such, derivatives of this compound are valuable intermediates in the synthesis of various agents targeting the central nervous system (CNS). The structural features of this compound, combining a pyridine ring with a benzyloxy group, offer a versatile platform for creating molecules with the potential to treat a range of neurological disorders. eurekaselect.comcymitquimica.com The exploration of these derivatives has led to the development of compounds with potential applications as anticonvulsants and as inhibitors of key enzymes implicated in neurodegenerative diseases like Alzheimer's.

Anticonvulsant Activity Exploration

Research into new antiepileptic compounds has identified various heterocyclic structures, including pyridine derivatives, as promising candidates. nih.gov While direct studies on the anticonvulsant properties of this compound are not extensively documented, research on structurally related compounds highlights the potential of the benzyloxy moiety in this therapeutic area.

A variety of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives have been synthesized and evaluated for anticonvulsant activity. researchgate.netnih.gov These studies utilized standard preclinical screening models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) tests, to identify promising compounds. researchgate.netnih.gov The MES test is a model for generalized tonic-clonic seizures, while the ScMet test identifies compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole.

Several 4-(benzyloxy)benzyl derivatives demonstrated significant anticonvulsant protection in these assays. The most active compounds in the MES test in mice were derivatives of (R,S)- and S-(+)-2-amino-1-butanol and 3-amino-3-methyl-1-butanol, which all provided 100% anti-MES protection at a dose of 30 mg/kg via intraperitoneal (i.p.) administration. nih.gov Notably, 4-[4-(Benzyloxy)benzyl]amino-1-butanol showed activity in both the MES and ScMet screens in mice at a dose of 100 mg/kg. researchgate.netnih.gov These findings underscore the value of the 4-(benzyloxy)benzyl framework as a pharmacophore in the exploration of new anticonvulsant agents.

| Compound Name | Test Model | Dose (mg/kg, i.p.) | Protection (%) | Source |

|---|---|---|---|---|

| (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES (mice) | 30 | 100 | nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol | MES (mice) | 30 | 100 | nih.gov |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES (mice) | 30 | 100 | nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES (mice) | 30 | 100 | nih.gov |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES (mice) | 100 | 100 | researchgate.netnih.gov |

| ScMet (mice) | 100 | 100 | researchgate.netnih.gov |

Cholinesterase Inhibitors

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govsemanticscholar.org this compound serves as a key building block for synthesizing novel cholinesterase inhibitors. Its pyridine nucleus can be functionalized to create compounds that interact with the active sites of these enzymes.

Researchers have designed and synthesized new series of pyridine derivatives to act as cholinesterase inhibitors. nih.gov In one study, a series of carbamate (B1207046) derivatives were tested, with compound 8 emerging as a highly potent human AChE (hAChE) inhibitor with an IC50 value of 0.153 µM. nih.gov Another derivative, compound 11 , was identified as the most potent inhibitor of human BChE (hBChE) with an IC50 of 0.828 µM. nih.gov Molecular docking studies indicated that these compounds are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, suggesting a mixed inhibition mechanism. nih.gov

Further research into 2,4-disubstituted pyrimidine (B1678525) derivatives also highlighted the importance of the core structure. nih.gov By varying the substituents at the C-2 and C-4 positions of the pyrimidine ring, investigators were able to modulate inhibitory potency and selectivity. nih.gov The structure-activity relationship (SAR) studies identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent inhibitor of AChE with an IC50 of 0.33 µM. nih.gov These studies demonstrate the utility of aminopyridine intermediates in developing dual-target or selective inhibitors for AChE and BChE. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 | nih.gov |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | nih.gov |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | AChE | 0.33 | nih.gov |

| BChE | 2.30 | nih.gov | |

| Compound 4m | BChE | 0.092 | nih.gov |

| Compound 8i | AChE | 0.39 | mdpi.com |

| Compound 8i | BChE | 0.28 | mdpi.com |

Formation of Metal Complexes for Material Science Applications

In the field of material science, organic ligands are frequently used to form coordination complexes with metal ions, creating materials with novel chemical, physicochemical, and biochemical properties. sciencepublishinggroup.com The 2-aminopyridine moiety within this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the amino group can act as donor sites, allowing the molecule to chelate with various transition metals.

The complexation of 2-aminopyridine derivatives with metals such as Zinc (II) and Copper (II) has been shown to enhance the biological and catalytic potential of the parent organic compound. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net Structural elucidation using techniques like Fourier-transform infrared (FTIR) spectroscopy confirms the coordination between the ligand and the metal. For instance, a shift in the absorption band of the azomethine group in the ligand's IR spectrum upon complexation indicates that the nitrogen atom is involved in bonding with the metal ion. sciencepublishinggroup.comsciencepublishinggroup.com

These metal-organic frameworks (MOFs) and coordination polymers have diverse applications. The specific geometry, charge distribution, and redox potential of the resulting complexes are crucial to their function. sciencepublishinggroup.com For example, complexes synthesized from pyridine-dicarboxylic acid ligands have been shown to form 1D chains, 2D grids, and even 3D microporous polymers, depending on the metal and reaction conditions. nih.gov Such structures are of interest for applications in catalysis, gas storage, and as functional materials with unique electronic or magnetic properties. nih.gov

Q & A

How can synthetic routes for 4-(Benzyloxy)pyridin-2-amine be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, describes a condensation reaction between 2-hydrazinopyridine and 4-benzyloxy-3-methoxybenzaldehyde in ethanol with acetic acid catalysis, yielding 91% after recrystallization. Key steps include:

- Solvent Selection: Ethanol balances solubility and facilitates precipitation of the product.

- Catalysis: Acetic acid enhances imine formation by protonating the aldehyde carbonyl.

- Purification: Vacuum filtration followed by washing with water and methanol removes unreacted reagents .

For advanced optimization, kinetic studies (e.g., monitoring via <sup>1</sup>H-NMR) and alternative catalysts (e.g., molecular sieves) can minimize side reactions.

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C-NMR: Assign peaks based on coupling patterns and chemical shifts. For example, the benzyloxy group’s protons resonate at δ 5.11 ppm (singlet, -OCH2Ph), while aromatic protons appear between δ 6.7–8.1 ppm .

- FTIR: Confirm functional groups via stretching vibrations (e.g., N-H at ~3198 cm<sup>−1</sup>, C-O at ~1261 cm<sup>−1</sup>) .

- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks, as shown in , where N–H⋯N interactions stabilize the crystal lattice .

How can researchers address low solubility of this compound in common solvents?

Basic Research Question

Methodological Answer:

- Co-solvent Systems: Use ethanol:DCM mixtures (as in ) to enhance solubility during synthesis .

- Derivatization: Introduce solubilizing groups (e.g., sulfonate esters) temporarily, then cleave post-purification.

- Microwave-Assisted Synthesis: Reduce reaction time and improve dissolution kinetics via controlled heating .

What computational methods predict the electronic properties of this compound?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic structure. Key steps:

Geometry Optimization: Use basis sets like 6-31G(d) to minimize energy.

Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the pyridine ring) .

Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate ethanol or DMSO environments .

Validation via UV-Vis spectroscopy and cyclic voltammetry is recommended.

How does this compound interact with transition metals in coordination chemistry?

Advanced Research Question

Methodological Answer:

The amine and benzyloxy groups act as Lewis basic sites. Experimental protocols include:

- Complexation Studies: React with metal salts (e.g., CuCl2) in anhydrous THF under nitrogen. Monitor via UV-Vis for ligand-to-metal charge transfer bands .

- X-ray Analysis: Resolve bonding modes (e.g., monodentate vs. bidentate) and geometry (e.g., square planar vs. tetrahedral) .

highlights similar ligands forming stable complexes for catalytic applications.

What strategies mitigate decomposition of this compound under acidic conditions?

Advanced Research Question

Methodological Answer:

- Protection of Amine Group: Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during synthesis .

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent protonation of the amine.

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

How can researchers resolve contradictions between computational and experimental data for this compound?

Advanced Research Question

Methodological Answer:

- Benchmarking: Compare DFT-predicted bond lengths/angles with X-ray data (e.g., shows C-N bond lengths of ~1.34 Å) .

- Vibrational Analysis: Overlay computed IR spectra with experimental data to validate functional group assignments .

- Error Analysis: Account for solvent and temperature effects in simulations, which are often omitted in calculations .

What role does this compound play in medicinal chemistry scaffold design?

Advanced Research Question

Methodological Answer:

- Pharmacophore Modeling: The pyridine core and benzyloxy group enhance binding to kinase targets (e.g., EGFR).

- SAR Studies: Modify substituents (e.g., replace benzyloxy with methyl or halogens) to optimize potency and selectivity .

- ADME Profiling: Assess metabolic stability via liver microsome assays and plasma protein binding studies .

How can crystallographic data inform the design of derivatives with improved thermal stability?

Advanced Research Question

Methodological Answer:

- Packing Analysis: Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in the crystal lattice that enhance melting points .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures with structural motifs (e.g., bulky substituents increase stability) .

- DFT-Based Predictions: Calculate lattice energies to prioritize derivatives with stronger intermolecular forces .

What analytical methods validate the absence of regioisomeric impurities in synthesized batches?

Advanced Research Question

Methodological Answer:

- HPLC-MS: Use reverse-phase columns (C18) with gradient elution to separate regioisomers. Confirm via mass fragmentation patterns .

- 2D NMR: NOESY or HSQC experiments distinguish between substituent positions (e.g., benzyloxy at C4 vs. C5) .

- X-ray Powder Diffraction (XRPD): Compare diffraction patterns with pure standards to detect crystalline impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.